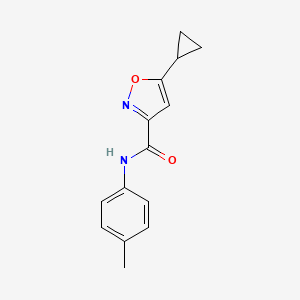
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CX-5461 and is being studied for its ability to inhibit RNA polymerase I, which is an enzyme responsible for the transcription of ribosomal RNA. The inhibition of this enzyme has been found to have potential therapeutic applications in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide involves the inhibition of RNA polymerase I. This enzyme is responsible for the transcription of ribosomal RNA, which is necessary for the production of ribosomes. Inhibition of this enzyme leads to a decrease in ribosome production, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. In vivo studies have shown that this compound is well-tolerated and has minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. One limitation of using this compound is its cost. The synthesis of this compound is complex and expensive, making it difficult for some labs to obtain.
Orientations Futures
There are several future directions for the study of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to reduce the cost of this compound. Another direction is the study of the mechanism of action of this compound in more detail. This could lead to the development of more potent inhibitors of RNA polymerase I. Finally, the potential therapeutic applications of this compound in the treatment of cancer should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with cyclopropylamine to form 4-methyl-N-cyclopropylbenzene-1-carboxamide. This intermediate compound is then reacted with hydroxylamine hydrochloride to form this compound.
Applications De Recherche Scientifique
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide has been found to have potential applications in the field of cancer research. It has been shown to inhibit RNA polymerase I, which is an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been found to induce cell death in cancer cells, while having minimal effects on normal cells.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-6-11(7-3-9)15-14(17)12-8-13(18-16-12)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXWUFLNSJBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)